

toxicological data and hazards of 5-Chlorobenzotriazole exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chlorobenzotriazole

Cat. No.: B1630289

[Get Quote](#)

5-Chlorobenzotriazole: A Toxicological and Hazard Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzotriazole (CBT), a chlorinated derivative of benzotriazole, is utilized primarily as a corrosion inhibitor and a UV stabilizer in various industrial applications.^{[1][2]} Its chemical structure, featuring a benzene ring fused to a triazole ring with a chlorine substitution, contributes to its stability and industrial utility. While its efficacy in industrial settings is well-documented, a comprehensive understanding of its toxicological profile and associated hazards is crucial for ensuring occupational safety and environmental protection. This technical guide provides a detailed overview of the available toxicological data, outlines key experimental protocols for its assessment, and visualizes relevant pathways and workflows to support informed decision-making by researchers and professionals in drug development and chemical safety.

It is important to note that publicly available toxicological data for **5-Chlorobenzotriazole** is limited, and further research is required to fully characterize its hazard profile.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for **5-Chlorobenzotriazole**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	94-97-3	--INVALID-LINK--
Molecular Formula	C ₆ H ₄ CIN ₃	--INVALID-LINK--
Molecular Weight	153.57 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	
Melting Point	157-159 °C	[1]
Water Solubility	Sparingly soluble	
log Pow	1.7	--INVALID-LINK--

Table 2: Acute Toxicity Data

Endpoint	Species	Route	Value	Classification	Reference
LC ₅₀ (96h)	Zebrafish (Danio rerio)	Waterborne	19 mg/L	Toxic to aquatic life	[3]
Oral LD ₅₀	Data not available	Oral	-	Harmful if swallowed (GHS)	[4]
Dermal LD ₅₀	Data not available	Dermal	-	-	
Inhalation LC ₅₀	Data not available	Inhalation	-	-	

Note: The GHS classification "Harmful if swallowed" is based on notifications to the ECHA C&L Inventory.[4] Specific LD₅₀ values for mammalian species are not readily available in the reviewed literature.

Table 3: Ecotoxicity Data

Organism	Endpoint	Duration	Value	Reference
Zebrafish (<i>Danio rerio</i>) embryos	LC ₅₀	96 hours	19 mg/L	[3]
Daphnia magna	Chronic Toxicity	-	Effects on cellular and life-history endpoints observed	[5]
Chlorella pyrenoidosa	Biodegradation	-	89.67% removal with methanol co-metabolism	[6]

Table 4: Environmental Fate

Condition	Half-life	Biodegradation Pathway	Reference
Aerobic	Longer than 5-methylbenzotriazole	-	[7]
Anaerobic (Fe(III) reducing)	Shortest half-life observed	Reductive dechlorination may be favored	[6][7]

Hazard Identification and Classification

Based on available information, **5-Chlorobenzotriazole** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
- Skin Irritation: May cause skin irritation.
- Serious Eye Damage/Eye Irritation: May cause serious eye damage.
- Respiratory Irritation: May cause respiratory irritation.

There is currently no conclusive evidence to classify **5-Chlorobenzotriazole** as a carcinogen.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)

This test provides information on the hazardous effects likely to arise from a short-term oral exposure to a substance.

- **Test Principle:** A stepwise procedure is used with a limited number of animals per step. The method uses the mortality of a small number of animals to determine the appropriate starting dose for the main study, which then uses a slightly larger group of animals.
- **Test Animals:** Typically, rats are used.
- **Administration:** The substance is administered by gavage in a single dose.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- **Endpoint:** The LD₅₀ (median lethal dose) is estimated, and the GHS classification is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

- **Test Principle:** The test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.
- **Methodology:** The test substance is incubated with the bacterial strains, with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant

colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

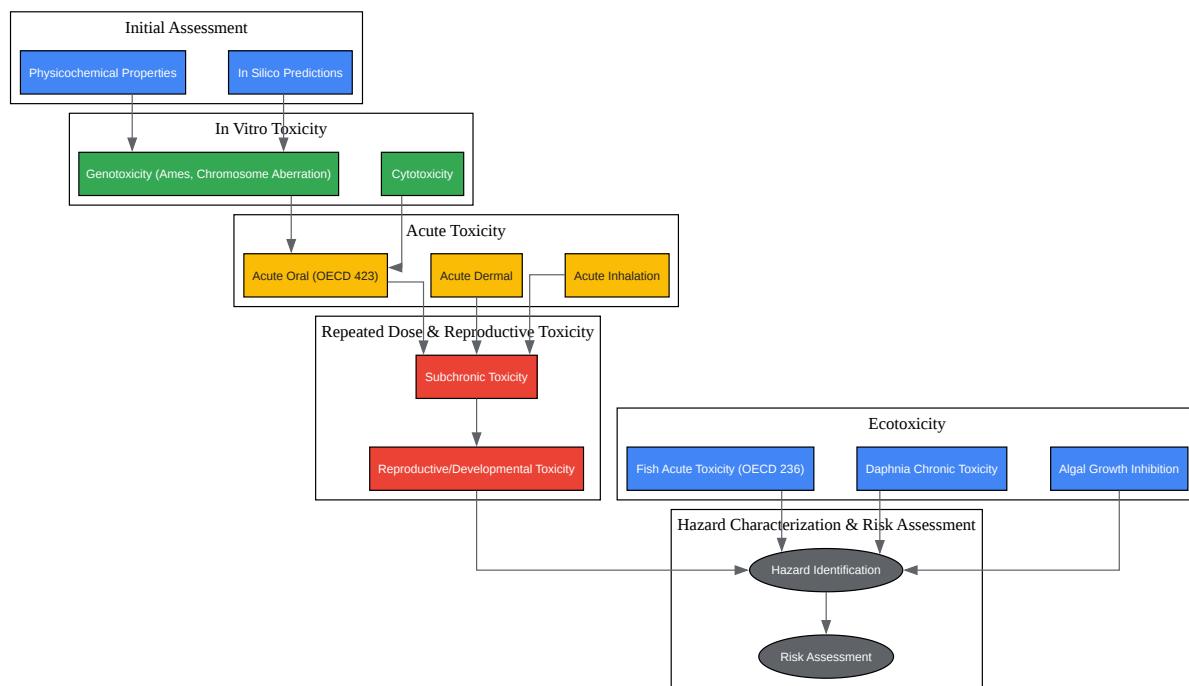
- Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Ecotoxicity: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test determines the acute toxicity of chemicals to the embryonic stages of fish.

- Test Principle: Newly fertilized zebrafish (*Danio rerio*) eggs are exposed to a range of concentrations of the test substance for 96 hours.
- Observations: Lethality is assessed at 24, 48, 72, and 96 hours based on four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
- Endpoint: The LC₅₀ (median lethal concentration) is calculated based on the observed mortality.

Mechanisms of Toxicity and Signaling Pathways


The precise mechanisms of toxicity for **5-Chlorobenzotriazole** are not well-elucidated. However, studies on zebrafish embryos suggest potential neurotoxicity.

Potential Neurotoxicity

Exposure of zebrafish embryos to **5-Chlorobenzotriazole** resulted in altered behavioral endpoints, indicating potential neurotoxicity.^[3] A significant decrease in acetylcholinesterase (AChE) activity was observed at low concentrations, suggesting that inhibition of this enzyme could be a contributing factor to its neurotoxic effects.^[3] AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and subsequent adverse effects.

Visualizations

Experimental Workflow for Toxicological Assessment

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Neurotoxic Mechanism of 5-Chlorobenzotriazole in Zebrafish

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of **5-Chlorobenzotriazole**-induced neurotoxicity in zebrafish.

Environmental Fate and Biodegradation of 5-Chlorobenzotriazole

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the environmental fate of **5-Chlorobenzotriazole**.

Conclusion and Recommendations

The available data indicate that **5-Chlorobenzotriazole** is harmful if swallowed and can cause skin, eye, and respiratory irritation. Ecotoxicological studies have demonstrated its toxicity to

aquatic organisms, particularly zebrafish embryos. While some information on its environmental fate suggests it is biodegradable under certain conditions, its persistence and potential for bioaccumulation warrant further investigation.

Significant data gaps exist, particularly concerning chronic toxicity, carcinogenicity, and reproductive/developmental effects in mammals. The neurotoxic potential observed in zebrafish also highlights the need for further mechanistic studies.

For professionals working with **5-Chlorobenzotriazole**, it is imperative to adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure. For researchers and drug development professionals, the data gaps identified in this guide represent critical areas for future research to enable a more comprehensive risk assessment of this compound. Standardized OECD protocols should be employed in future studies to ensure data quality and comparability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aquatech.dhigroup.com [aquatech.dhigroup.com]
- 2. Two-generation reproductive toxicity study of the rubber accelerator N,N-dicyclohexyl-2-benzothiazolesulfenamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 5. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The threshold of toxicological concern for prenatal developmental toxicity in rabbits and a comparison to TTC values in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]

- To cite this document: BenchChem. [toxicological data and hazards of 5-Chlorobenzotriazole exposure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630289#toxicological-data-and-hazards-of-5-chlorobenzotriazole-exposure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com